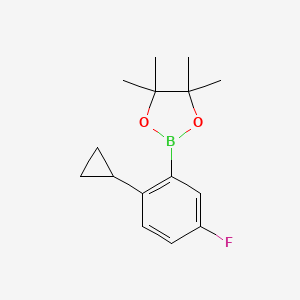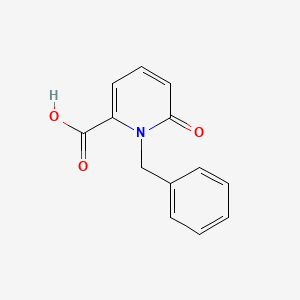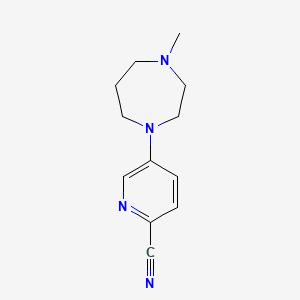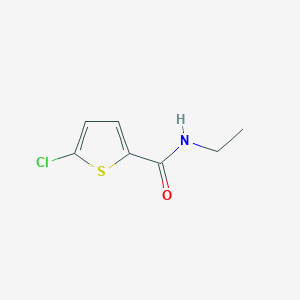
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline, also known as BIM-8, is a chemical compound that has been widely used in scientific research. It belongs to the class of imidazole-based compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has also been shown to activate various receptors in cells, such as the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (cell death) in these cells. In addition, 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline in lab experiments is its high potency and selectivity. 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has been shown to have a high affinity for its target receptors and enzymes, which allows for precise modulation of these pathways. However, one of the limitations of using 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline. One area of interest is the development of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, further research is needed to fully elucidate the mechanism of action of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline involves the reaction of 4-bromo-3,5-dimethylaniline with 1H-imidazole-2-methanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline.
Scientific Research Applications
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(6-9(2)12(8)13)16-7-11-14-3-4-15-11/h3-6,16H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTYXBYOJJAKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)




![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)


![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)